molecular formula C19H27NO5 B13490116 4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

4-(1-Ethoxycarbonyl-1-methyl-ethyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B13490116
M. Wt: 349.4 g/mol
InChI Key: JBCMGRXJKZHTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, an ethoxy group, and a hydroxyl group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-4-24-16(21)18(2,3)19(23)10-12-20(13-11-19)17(22)25-14-15-8-6-5-7-9-15/h5-9,23H,4,10-14H2,1-3H3

InChI Key

JBCMGRXJKZHTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Ethoxy Group: The ethoxy group is added through an esterification reaction using ethanol and an acid catalyst.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitution reactions, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoic acid: Shares similar structural features but differs in the presence of a benzoic acid moiety.

    (4-((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester: Contains a boronic acid pinacol ester group, making it useful for different chemical applications.

Uniqueness

Benzyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.